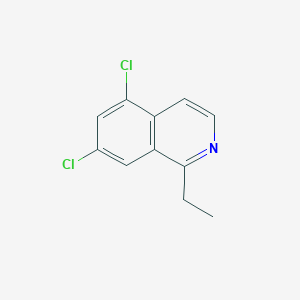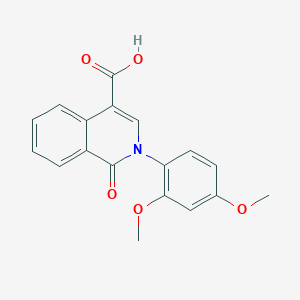
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic compound containing functional groups such as carboxylic acid and isoquinoline . The presence of dimethoxyphenyl suggests that it has a benzene ring with two methoxy (OCH3) substituents .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and its electronic structure .科学的研究の応用
Chemical Synthesis and Molecular Structure
Acid Cyclization in Heterocycles : Zinchenko et al. (2009) studied the reaction of compounds structurally related to 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, leading to the formation of various isoquinolines and cinnolines, highlighting its role in the synthesis of complex heterocycles (Zinchenko et al., 2009).
Derivative Synthesis : Aghekyan et al. (2009) utilized a derivative of this compound in the synthesis of novel tetrahydroisoquinoline derivatives, demonstrating its versatility in chemical synthesis (Aghekyan et al., 2009).
Cocrystal Formation : Linden et al. (2006) explored cocrystals of diastereoisomers of related 1,4-dihydropyridine derivatives, indicating the potential of this compound in crystallography and structural chemistry (Linden et al., 2006).
Pharmacological Research
Synthesis of Biologically Active Derivatives : Ukrainets et al. (2014) synthesized N-R-amide derivatives of a structurally similar compound and evaluated their antihypoxic activities, highlighting the potential in drug discovery and pharmacological research (Ukrainets et al., 2014).
Metabolic Pathway Studies : Paek et al. (2006) conducted a study on the metabolism of HM-30181, a compound similar to 2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, in rats. This research provides insights into the metabolic pathways of similar compounds (Paek et al., 2006).
Enantioselective Synthesis : O'Reilly et al. (1990) reported on the enantioselective synthesis of a related isoquinolinecarboxylic acid, which is crucial for the development of stereospecific pharmaceuticals (O'Reilly et al., 1990).
Molecular Chemistry
Novel Synthesis Methods : Blanco et al. (2006) described an improved method for synthesizing derivatives of a similar isoquinolinecarboxylic acid, contributing to the field of molecular chemistry and synthesis (Blanco et al., 2006).
Functionalization and Chemical Transformations : Quintiliano et al. (2012) achieved the synthesis of a functionalized tetrahydroisoquinoline, demonstrating the compound's potential in complex chemical transformations (Quintiliano et al., 2012).
Autooxidation and Rearrangement Reactions : Blanco et al. (2009) investigated the autooxidation and rearrangement reactions of isoquinolinone derivatives, contributing to the understanding of reaction mechanisms in organic chemistry (Blanco et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2,4-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-11-7-8-15(16(9-11)24-2)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOBAAKJRUBYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-4-oxobutanoate](/img/structure/B2872605.png)
![4-oxo-N-[(5-phenyl-1H-imidazol-2-yl)methyl]-4H-chromene-2-carboxamide](/img/structure/B2872606.png)
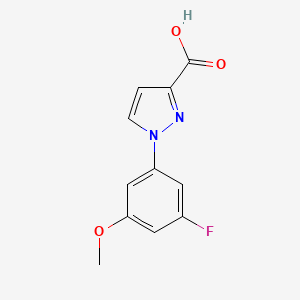
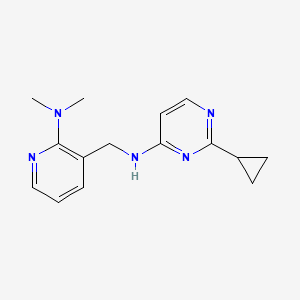
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2872613.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2872614.png)
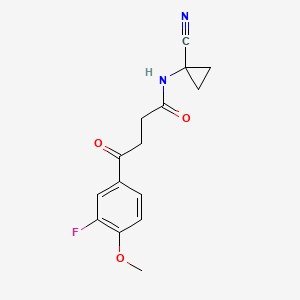
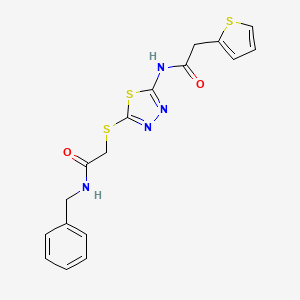
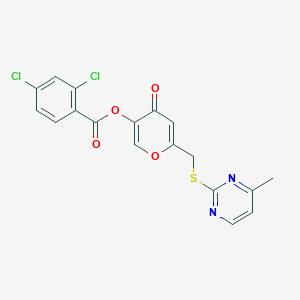
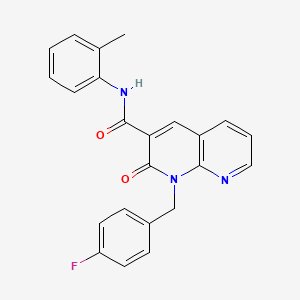
![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)

![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)
